![molecular formula C24H25N3O4 B4334660 2-[PHENYL({2-[(PHENYLCARBAMOYL)OXY]ETHYL})AMINO]ETHYL N-PHENYLCARBAMATE](/img/structure/B4334660.png)
2-[PHENYL({2-[(PHENYLCARBAMOYL)OXY]ETHYL})AMINO]ETHYL N-PHENYLCARBAMATE
Overview
Description
(Phenylimino)diethane-2,1-diyl bis(phenylcarbamate) is a complex organic compound characterized by its unique structure, which includes phenyl groups and carbamate functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[PHENYL({2-[(PHENYLCARBAMOYL)OXY]ETHYL})AMINO]ETHYL N-PHENYLCARBAMATE typically involves the reaction of diethanolamine with phenyl isocyanate under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then treated with phenyl isocyanate to yield the final product. The reaction conditions often include the use of an inert atmosphere, such as nitrogen, and a solvent like dichloromethane or tetrahydrofuran. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations. This ensures consistent product quality and scalability for commercial applications .
Chemical Reactions Analysis
Types of Reactions
(Phenylimino)diethane-2,1-diyl bis(phenylcarbamate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylcarbamate derivatives with additional oxygen functionalities, while reduction may produce amine derivatives .
Scientific Research Applications
(Phenylimino)diethane-2,1-diyl bis(phenylcarbamate) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 2-[PHENYL({2-[(PHENYLCARBAMOYL)OXY]ETHYL})AMINO]ETHYL N-PHENYLCARBAMATE involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to the modulation of their activities. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,2’-[(Phenylimino)diethane-2,1-diyl]bis(1,3-benzothiazol-2(3H)-one): This compound shares a similar structural motif but includes benzothiazole rings instead of phenylcarbamate groups.
2,2’-[(Allylimino)diethane-2,1-diyl]bisphthalimide: This compound features phthalimide groups and an allyl moiety, offering different reactivity and applications.
3-(Diethylamino)propane-1,2-diyl bis(phenylcarbamate):
Uniqueness
Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
2-[N-[2-(phenylcarbamoyloxy)ethyl]anilino]ethyl N-phenylcarbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O4/c28-23(25-20-10-4-1-5-11-20)30-18-16-27(22-14-8-3-9-15-22)17-19-31-24(29)26-21-12-6-2-7-13-21/h1-15H,16-19H2,(H,25,28)(H,26,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMCPKHHZQQWQIG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)OCCN(CCOC(=O)NC2=CC=CC=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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